2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline
Description
Classification within Fluoroaniline (B8554772) and Aminoether Chemistry
From a chemical classification perspective, 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline belongs to two prominent families: fluoroanilines and aminoethers.
Fluoroanilines are aniline (B41778) derivatives containing one or more fluorine atoms attached to the aromatic ring. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of fluorine can significantly influence the acidity of the aniline's amino group and the reactivity of the aromatic ring.
Aminoethers , on the other hand, are characterized by the presence of both an amino group and an ether linkage within the same molecule. The aminoether motif is a common feature in many biologically active compounds, contributing to their pharmacokinetic profiles by influencing solubility and membrane permeability. The tertiary amine of the dimethylamino group in this compound can also act as a proton acceptor, which is often a crucial interaction in drug-receptor binding.
Significance as a Privileged Scaffold in Advanced Organic Synthesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 2-alkoxy-5-fluoroaniline core of this compound is emerging as such a scaffold, particularly in the design of protein kinase inhibitors. ed.ac.uk
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The fluoroaniline moiety can form key hydrogen bonding interactions with the hinge region of the kinase, a critical component of the ATP-binding site. The aminoether side chain can then extend into other regions of the binding pocket, providing additional interactions that enhance potency and selectivity.
The utility of this compound as a building block is evident in its use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Patent literature frequently describes the synthesis of complex heterocyclic systems, such as pyrimidines and pyrroles, starting from this fluoroaniline derivative. These heterocyclic systems often form the core of potent kinase inhibitors.
Overview of Research Trajectories for Related Chemical Entities
The research trajectories for chemical entities structurally related to this compound are largely focused on the development of targeted therapies, particularly in oncology.
One major area of investigation involves the synthesis and evaluation of various substituted anilines as kinase inhibitors. For instance, derivatives of 4-fluoro-2-methoxy-5-nitroaniline (B580436) serve as key intermediates in the synthesis of potent inhibitors of the mutant BRAFV600E kinase, which is a driver in certain types of cancer. nih.gov The synthetic strategies often involve the reduction of the nitro group to an amine, followed by the construction of the heterocyclic core of the inhibitor.
Another significant research direction is the exploration of different aminoether side chains to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The length, branching, and basicity of the aminoether chain can be systematically modified to fine-tune a molecule's solubility, cell permeability, and binding affinity for its target. For example, fluoro-pegylated dibenzylideneacetone (B150790) derivatives are being investigated as PET imaging agents for Alzheimer's disease, highlighting the versatility of the aminoether motif in different therapeutic and diagnostic applications. nih.gov
Furthermore, the broader class of N,N-dimethylaniline derivatives finds extensive use as intermediates in the synthesis of dyes, polymers, and other pharmaceutical compounds. psu.edu The dimethylamino group is a versatile functional handle that can be used to introduce a positive charge or to participate in various chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAZPTCVKPVGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design
Established Synthetic Pathways for 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline Analogues
Traditional synthetic routes to substituted fluoroanilines and related aromatic ethers often rely on well-established, multi-step sequences. These methods, while reliable, can sometimes be lengthy and may lack the efficiency of more modern approaches.
The construction of analogues of this compound typically involves a sequence of fundamental organic reactions. A common strategy begins with a readily available fluorinated aromatic compound, such as a difluoronitrobenzene derivative. This approach is exemplified in the synthesis of 3-fluoro-4-morpholinoaniline, an important intermediate for the antibiotic linezolid. researchgate.net The synthesis starts with a nucleophilic aromatic substitution (SNAr) reaction on 1,2-difluoro-4-nitrobenzene, where one of the fluorine atoms is displaced by morpholine. researchgate.net The resulting nitro compound is then reduced to the corresponding aniline (B41778). researchgate.net
A similar retrosynthetic analysis for the target compound suggests a pathway starting from a precursor like 1,4-difluoro-2-nitrobenzene. The synthesis would proceed via two key steps:
Ether Formation: Nucleophilic substitution of the fluorine atom para to the nitro group with 2-(dimethylamino)ethanol in the presence of a suitable base. The strong electron-withdrawing nature of the nitro group activates the para position for nucleophilic attack.
Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to the primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst) or metal-acid systems (e.g., Fe/NH₄Cl, Sn/HCl). researchgate.netchemicalbook.com
This linear sequence builds the desired functionality step-by-step on the aromatic ring.
For instance, a key fragment, a protected 2-hydroxy-5-fluoroaniline, could be synthesized first. This intermediate would then be coupled with a reactive form of the dimethylaminoethanol (B1669961) side chain, such as 2-(dimethylamino)ethyl chloride, via a Williamson ether synthesis. The final step would involve the deprotection of the amine group. While conceptually efficient, this route depends heavily on the availability of suitable starting materials and the compatibility of the protecting groups with the reaction conditions.
Novel Approaches and Strategic Innovations in Synthesis
Modern synthetic chemistry has been revolutionized by the development of transition metal-catalyzed reactions, which allow for the formation of chemical bonds with high efficiency and selectivity under mild conditions. acs.orgresearchgate.net These methods provide powerful tools for constructing complex molecules like this compound.
Palladium-catalyzed cross-coupling reactions are among the most significant innovations in organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds with unprecedented scope. acs.orgscispace.com These reactions have become indispensable in the pharmaceutical and fine chemical industries. rsc.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgdtu.dk This reaction is noted for its mild conditions and broad functional group tolerance, making it a powerful alternative to traditional methods like nitration/reduction or nucleophilic aromatic substitution. wikipedia.orgacs.org
In the context of synthesizing the target compound, a Buchwald-Hartwig approach could be envisioned where a precursor, such as 1-bromo-2-[2-(dimethylamino)ethoxy]-5-fluorobenzene, is coupled with an ammonia (B1221849) equivalent to form the aniline. The development of this reaction has led to several generations of catalyst systems, each with improved scope and efficiency. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for a successful transformation. dtu.dkacsgcipr.org
| Palladium Precursor | Ligand | Base | Typical Substrates |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOt-Bu | Aryl Bromides, Primary Amines |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Aryl Chlorides, Secondary Amines |
| Pd(OAc)₂ | DavePhos | NaOt-Am | Aryl Bromides, Piperidine |
| [Pd(IPr)(cin)Cl] | NHC (N-Heterocyclic Carbene) | KOt*-Am | Pharmaceutical Intermediates |
This table presents examples of catalyst systems and is not exhaustive. The optimal system depends on the specific substrates. rsc.orgscispace.com
The Suzuki cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org First reported by Akira Suzuki in 1979, this reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org
While the Suzuki reaction directly forms C-C bonds, it is a crucial tool for introducing complex aryl fragments, which can then be further functionalized. For example, a synthetic strategy for an analogue of the target molecule could involve the Suzuki coupling of a boronic acid-functionalized dimethylaminoethoxybenzene fragment with a fluorinated aryl halide. The resulting biaryl compound could then undergo further transformations to install the final amine functionality. The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
The mild reaction conditions, commercial availability of a vast array of boronic acids, and low toxicity of the boron-containing byproducts have made the Suzuki reaction a cornerstone of modern organic synthesis, including in large-scale industrial applications. wikipedia.orgnih.gov
| Component | Function | Examples |
|---|---|---|
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Organoboron Reagent | Provides one of the carbon fragments | Aryl boronic acids (Ar-B(OH)₂), Boronic esters |
| Organohalide/Triflate | Provides the other carbon fragment | Aryl bromides, iodides, chlorides, triflates |
| Base | Activates the organoboron reagent for transmetalation | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
This table outlines the general components required for a Suzuki cross-coupling reaction. organic-chemistry.orgyoutube.com
Application of Modern Activation Reagents in Amide Formation
The formation of an amide bond is a pivotal step in the synthesis of numerous organic molecules. Modern coupling reagents have been developed to facilitate this transformation with high efficiency and selectivity.
HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for amide bond formation due to its ability to generate a highly activated ester from a carboxylic acid. acs.orgmychemblog.comwikipedia.org This active ester readily reacts with an amine to form the corresponding amide. The reaction typically proceeds at room temperature in aprotic polar solvents like DMF, often in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) or triethylamine (B128534) to neutralize the acid formed during the reaction. wikipedia.org The high efficiency and rapid reaction rates associated with HATU are attributed to the neighboring group effect of the pyridine (B92270) nitrogen atom, which stabilizes the amine nucleophile through a hydrogen-bonded transition state. wikipedia.org While highly effective, the use of HATU can sometimes lead to side reactions, such as the guanylation of the amine, particularly with less nucleophilic anilines. nih.gov Careful control of reaction conditions and the choice of base can help to minimize these side products. nih.gov
EDCI-Based Amide Formation
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another widely used water-soluble carbodiimide (B86325) coupling reagent for amide synthesis. nih.govmercer.edu It activates a carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. researchgate.net To improve yields and suppress side reactions, such as the formation of an N-acylurea byproduct and racemization of chiral carboxylic acids, EDCI is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole). nih.govcommonorganicchemistry.com The reaction is typically carried out in solvents like DMF or DCM. commonorganicchemistry.com For less reactive, electron-deficient anilines, the addition of DMAP (4-Dimethylaminopyridine) as a catalyst can be beneficial. nih.gov The choice of base, such as DIPEA or triethylamine, is also crucial to neutralize any acid generated and to ensure the amine is in its free, nucleophilic form. researchgate.net
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Group | Common Additives | Key Advantages | Potential Drawbacks |
| HATU | OAt-active ester | Hünig's base (DIPEA) | High efficiency, fast reaction rates | Potential for guanylation side reactions |
| EDCI | O-acylisourea | HOBt, DMAP | Water-soluble byproducts, good for electron-deficient amines | Can lead to N-acylurea formation, potential for racemization |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.net This technique has been successfully applied to the synthesis of various aniline derivatives. acs.orgrsc.orgbenthamdirect.com In the context of synthesizing precursors for this compound, microwave irradiation can significantly enhance the efficiency of reactions such as N-alkylation and nucleophilic aromatic substitution. rsc.orgacs.org The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively, leading to cleaner reactions with fewer byproducts. rsc.org
Catalytic Hydrogenation for Aryl Nitro Reduction to Anilines
The reduction of an aryl nitro group to an aniline is a fundamental and crucial transformation in the synthesis of many aromatic amines. nih.govacs.org Catalytic hydrogenation is a widely employed and environmentally benign method for this conversion, with water being the primary byproduct. nih.govacs.org A variety of catalysts can be used, including noble metals like palladium on carbon (Pd/C) and platinum, as well as more sustainable base-metal catalysts based on nickel, iron, or manganese. nih.govresearchgate.netresearchgate.net The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can influence the chemoselectivity of the reduction, allowing for the preservation of other sensitive functional groups within the molecule. nih.govresearcher.life This method is highly relevant for the industrial production of anilines due to its efficiency and atom economy. acs.orgutwente.nl
Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorinated Rings
Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles onto electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group, such as a fluorine atom. libretexts.orgyoutube.com In the synthesis of this compound, an SNAr reaction on a difluorinated aromatic precursor is a plausible and efficient route. The fluorine atom is an excellent leaving group in SNAr reactions due to the high polarity of the carbon-fluorine bond, which facilitates the initial nucleophilic attack. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.comyoutube.com The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. libretexts.org Recent advances have also demonstrated the feasibility of SNAr on unactivated and even electron-rich fluoroarenes through photoredox catalysis. nih.gov
Considerations for Industrial Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, key aspects of process optimization include:
Catalyst Selection and Optimization: For catalytic steps, such as hydrogenation, the choice of a robust, recyclable, and cost-effective catalyst is paramount. researchgate.netresearchgate.net Optimizing catalyst loading and reaction conditions can significantly impact the process efficiency and cost.
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and solvent choice is essential for maximizing yield and minimizing byproduct formation. researchgate.net The use of flow chemistry can offer advantages in terms of safety, scalability, and process control. researchgate.net
Purification: Developing an efficient and scalable purification method is critical for achieving the desired product purity. This may involve crystallization, distillation, or chromatography, with a preference for methods that are amenable to large-scale operation.
Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation. utwente.nl The environmental impact of the process should be minimized by reducing solvent usage, recycling materials where possible, and treating waste streams appropriately.
Table 2: Key Considerations for Industrial Synthesis
| Factor | Key Considerations |
| Cost-Effectiveness | Use of inexpensive raw materials, high-yielding reactions, and efficient catalyst systems. |
| Scalability | Simple and robust reaction procedures, manageable exotherms, and straightforward purification methods. |
| Safety | Thorough hazard analysis of all chemicals and processes, implementation of appropriate safety protocols. |
| Environmental Impact | Minimization of waste (high atom economy), use of green solvents, and effective waste treatment. |
| Process Control | Well-defined and reproducible reaction conditions, implementation of in-process controls to monitor reaction progress and product quality. |
Scalability of Synthetic Routes
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful consideration of the synthetic route. The Williamson ether synthesis, while a classic and generally robust method, requires optimization to be suitable for large-scale manufacturing.
Key scalability considerations include:
Raw Material Sourcing and Cost: The primary starting materials, 2-amino-4-fluorophenol (B1270792) and 2-(dimethylamino)ethyl chloride (or a related halide), must be readily available in large quantities and at a cost that makes the final product economically viable.
Reaction Volume and Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, which can lead to challenges in heat management. Exothermic reactions, if not properly controlled, can result in side reactions, decreased yield, and safety hazards. The use of jacketed reactors with efficient stirring and temperature control systems is crucial.
Work-up and Purification: Large-scale reactions generate significant volumes of waste and require efficient methods for product isolation and purification. Traditional laboratory techniques like column chromatography are often not feasible for industrial production. Alternative methods such as distillation, crystallization, and liquid-liquid extraction must be developed and optimized.
Process Safety: A thorough hazard evaluation of all chemicals and reaction steps is essential. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and the toxicity of all substances involved.
For the synthesis of this compound, a scalable approach would likely involve a batch or continuous flow process. A continuous flow setup could offer advantages in terms of heat transfer, reaction control, and safety, although the initial investment may be higher.
Table 1: Comparison of Synthetic Scales
| Parameter | Laboratory Scale (grams) | Pilot Plant (kilograms) | Industrial Production (tons) |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Large-scale stainless steel or glass-lined reactor |
| Heating/Cooling | Heating mantle, ice bath | Internal coils, external jacket | Integrated heat exchange systems |
| Purification | Column chromatography, simple distillation | Fractional distillation, crystallization | Multi-stage distillation, continuous crystallization |
| Safety Measures | Fume hood, personal protective equipment | Process hazard analysis (PHA), automated safety systems | Comprehensive safety protocols, dedicated containment facilities |
Efficiency and Yield Maximization Strategies
Maximizing the efficiency and yield of the synthesis of this compound is critical for minimizing costs and environmental impact. Several strategies can be employed to achieve this:
Stoichiometry Optimization: Carefully controlling the molar ratio of the reactants is essential. While a stoichiometric amount of 2-(dimethylamino)ethyl chloride might be used, a slight excess may be employed to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.
Minimization of Side Reactions: The primary competing reaction in the Williamson ether synthesis of an aminophenol is the N-alkylation of the amine group. umich.edu Protecting the amino group before the etherification step and subsequently deprotecting it can lead to higher selectivity for the desired O-alkylation product. However, this adds extra steps to the synthesis, which may not be desirable for large-scale production. Alternatively, careful selection of reaction conditions can favor O-alkylation.
Use of Catalysts: Phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and yield in Williamson ether syntheses, particularly when dealing with reactants that have limited mutual solubility. google.comaustinpublishinggroup.comresearchgate.net Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly used PTCs that facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the alkylating agent resides. google.comaustinpublishinggroup.comresearchgate.net
In-situ Product Removal: In some cases, the product can be removed from the reaction mixture as it is formed to shift the equilibrium towards the product side and prevent product degradation. This is more common in continuous flow processes.
Table 2: Strategies for Yield Maximization
| Strategy | Description | Potential Impact on Yield |
| Stoichiometry Control | Precise control of reactant ratios. | Prevents waste of starting materials and reduces byproducts. |
| Amino Group Protection | Temporarily blocking the amine functionality to prevent N-alkylation. | Increases selectivity for O-alkylation, leading to higher purity and yield of the desired product. |
| Phase-Transfer Catalysis | Addition of a catalyst to facilitate the reaction between immiscible reactants. | Increases reaction rate and can lead to higher conversions and yields under milder conditions. google.comaustinpublishinggroup.comresearchgate.net |
| Continuous Flow Synthesis | Performing the reaction in a continuous stream rather than in a batch. | Can improve heat and mass transfer, leading to better control and potentially higher yields. |
Reaction Condition Optimization (e.g., Solvent Selection, Base Utilization)
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis for this compound.
Solvent Selection:
The choice of solvent can have a profound impact on the reaction rate, yield, and selectivity. For a Williamson ether synthesis, polar aprotic solvents are often preferred as they can dissolve the reactants and stabilize the transition state of the SN2 reaction.
Common Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective. nih.gov However, their high boiling points and potential for difficult removal on a large scale must be considered.
Greener Alternatives: More environmentally friendly solvents like acetone (B3395972) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may also be suitable and are often easier to handle and recycle. nih.gov
Biphasic Systems: In conjunction with a phase-transfer catalyst, a two-phase system (e.g., toluene/water) can be employed. This can simplify the work-up process as the product will be in the organic phase while the inorganic salts remain in the aqueous phase.
Base Utilization:
A base is required to deprotonate the phenolic hydroxyl group of 2-amino-4-fluorophenol to form the more nucleophilic phenoxide anion. The choice of base is critical to ensure efficient reaction without promoting side reactions.
Inorganic Bases: Strong inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are cost-effective and commonly used. They can be used in solid form or as aqueous solutions. Potassium carbonate (K2CO3) is a milder base that can also be effective and may offer better selectivity in some cases.
Organic Bases: Organic bases such as triethylamine or diisopropylethylamine are generally not strong enough to deprotonate a phenol (B47542) efficiently and are more commonly used as acid scavengers.
Strength and Solubility: The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause decomposition of the reactants or product. The solubility of the base and the resulting phenoxide salt in the chosen solvent system is also an important factor.
Table 3: Optimization of Reaction Parameters
| Parameter | Options | Considerations |
| Solvent | DMF, DMSO, Acetonitrile, Acetone, Toluene/Water | Polarity, boiling point, cost, safety, ease of removal, environmental impact. nih.gov |
| Base | NaOH, KOH, K2CO3 | Strength, solubility, cost, potential for side reactions. |
| Temperature | Room temperature to reflux | Reaction rate vs. potential for side reactions and decomposition. |
| Reaction Time | Minutes to hours | Monitored by techniques like TLC or HPLC to determine completion. |
By systematically optimizing these parameters, a synthetic protocol for this compound can be developed that is not only high-yielding and efficient but also scalable and economically viable for industrial production.
Chemical Transformations and Reactivity Profiling
Reactions Involving the Aromatic Amine Moiety
The primary aromatic amine is a versatile functional group that serves as the principal site for a variety of chemical transformations, including electrophilic substitution on the aromatic ring, condensation with carbonyl compounds, and reactions at the nitrogen atom itself.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing benzene (B151609) derivatives. The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. youtube.com In the case of 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline, the ring contains three substituents: an amino group (-NH2), a dimethylaminoethoxy group (-OCH2CH2N(CH3)2), and a fluorine atom (-F).
The amino and alkoxy groups are potent activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. They are both classified as ortho, para-directors. libretexts.org Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect; however, through resonance, its lone pairs direct incoming electrophiles to the ortho and para positions. youtube.com
Position 4: This position is para to the alkoxy group and ortho to the fluorine atom.
Position 6: This position is ortho to the amino group and meta to both the fluorine and alkoxy groups.
Considering the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the position ortho to it, which is position 6. This position is significantly more nucleophilic due to the strong electron-donating resonance effect of the adjacent amine. libretexts.org
| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| -NH₂ (Amino) | 1 | Strongly Activating | Ortho, Para |
| -O-CH₂CH₂N(CH₃)₂ (Dimethylaminoethoxy) | 2 | Strongly Activating | Ortho, Para |
| -F (Fluoro) | 5 | Deactivating | Ortho, Para |
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jecst.org This reaction typically proceeds under acidic catalysis or upon heating in a suitable solvent, such as ethanol (B145695), and involves the nucleophilic attack of the aniline (B41778) nitrogen on the carbonyl carbon, followed by dehydration. jecst.orgchemprob.org
The formation of the C=N (azomethine) double bond is a characteristic transformation for primary amines. chemprob.org The stability of the resulting Schiff base can be enhanced, particularly when formed from an aromatic aldehyde, due to conjugation with the aromatic system. chemprob.org
General Reaction Scheme: The reaction with a generic aldehyde (R-CHO) can be represented as follows:
This compound + R-CHO → 2-[2-(Dimethylamino)ethoxy]-5-fluoro-N-(R-ylidene)aniline + H₂O
These reactions are versatile, allowing for the synthesis of a wide array of Schiff base derivatives by varying the carbonyl component. nih.govekb.eg
| Carbonyl Reactant (R-CHO) | Product Name | Potential Reaction Conditions |
|---|---|---|
| Benzaldehyde | N-benzylidene-2-[2-(dimethylamino)ethoxy]-5-fluoroaniline | Reflux in ethanol with catalytic acetic acid chemprob.org |
| Salicylaldehyde | 2-(((2-(2-(dimethylamino)ethoxy)-5-fluorophenyl)imino)methyl)phenol | Reflux in ethanol semanticscholar.org |
| 4-Methoxybenzaldehyde | 2-[2-(dimethylamino)ethoxy]-5-fluoro-N-(4-methoxybenzylidene)aniline | Stirring in absolute ethanol with glacial acetic acid jecst.org |
The nitrogen atom of the primary aromatic amine is nucleophilic and can react with various acylating agents, such as acyl chlorides and acid anhydrides, to form amides. This acylation reaction is a common method for protecting the amine group or for synthesizing more complex amide derivatives. The reaction typically requires a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
General Reaction Scheme: The reaction with an acyl chloride (R-COCl) proceeds as follows:
This compound + R-COCl → N-(2-(2-(dimethylamino)ethoxy)-5-fluorophenyl)-R-amide + HCl
The resulting amide is generally more stable and less basic than the parent amine. The electronic properties of the aromatic ring are also altered, as the amide group is an electron-withdrawing group.
| Acylating Agent | Product Class | Example Product Structure |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acetamide | N-(2-(2-(dimethylamino)ethoxy)-5-fluorophenyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | Benzamide | N-(2-(2-(dimethylamino)ethoxy)-5-fluorophenyl)benzamide |
| Acetic Anhydride ((CH₃CO)₂O) | Acetamide | N-(2-(2-(dimethylamino)ethoxy)-5-fluorophenyl)acetamide |
Reactions Involving the Fluoroaryl System
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), a step that is favored by the high electronegativity of the fluorine atom which polarizes the C-F bond. masterorganicchemistry.comnih.gov
In this compound, the fluorine atom could potentially act as a leaving group. However, the ring is substituted with two strong electron-donating groups (amine and alkoxy), which increase the electron density of the ring and thus deactivate it towards nucleophilic attack. For an SNAr reaction to occur at the C5 position, harsh reaction conditions or the presence of a particularly potent nucleophile would likely be necessary. Alternatively, chemical modification of the electron-donating groups into electron-withdrawing groups could activate the ring for SNAr.
General Reaction Scheme: A hypothetical SNAr reaction with a generic nucleophile (Nu⁻) would be:
This compound + Nu⁻ → 2-[2-(Dimethylamino)ethoxy]-5-(Nu)aniline + F⁻
| Nucleophile | Potential Product |
|---|---|
| Methoxide (CH₃O⁻) | 2-[2-(dimethylamino)ethoxy]-5-methoxyaniline |
| Azide (N₃⁻) | 5-azido-2-[2-(dimethylamino)ethoxy]aniline |
| Thiophenoxide (C₆H₅S⁻) | 2-[2-(dimethylamino)ethoxy]-5-(phenylthio)aniline |
The functionalization and derivatization of the fluorinated aromatic ring of this compound can be achieved through various strategies that leverage the existing functional groups. nih.govrsc.org Derivatization is a key process in analytical chemistry and drug discovery to modify the properties of a lead compound. semanticscholar.orgmdpi-res.com
The primary amine is a common site for derivatization. For instance, in analytical contexts, primary amines are often reacted with specific reagents to create derivatives that are easily detectable by techniques like HPLC. nih.gov Reagents such as N,N-diethyl-2,4-dinitro-5-fluoroaniline or Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used for pre-column derivatization of amino acids, highlighting a strategy where a fluoroaniline (B8554772) itself acts as a derivatizing agent. nih.govmdpi.com A similar approach could be applied to the target molecule, using its amine for conjugation.
| Reaction Site | Type of Reaction | Purpose/Outcome |
|---|---|---|
| Aromatic Amine (-NH₂) | Acylation / Amidation | Synthesis of stable amide derivatives with altered electronic properties. |
| Aromatic Amine (-NH₂) | Condensation (Schiff Base) | Formation of imine-linked conjugates. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of new substituents (e.g., -NO₂, -Br, -SO₃H) onto the ring. |
| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution (SNAr) | Displacement of fluorine with other nucleophiles (requires activation). |
Reactivity of the Dimethylaminoethoxy Side Chain
The dimethylaminoethoxy side chain presents two primary sites for chemical modification: the tertiary amine and the ether linkage. Each of these functionalities exhibits characteristic reactivity that allows for a range of chemical transformations.
The tertiary amine in the dimethylaminoethoxy moiety is nucleophilic and readily undergoes alkylation reactions. Treatment with alkyl halides or other suitable alkylating agents can lead to the formation of quaternary ammonium (B1175870) salts. This transformation, known as the Menshutkin reaction, is a fundamental process in amine chemistry. The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom onto the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium ion.
The rate and efficiency of this quaternization can be influenced by several factors, including the nature of the alkylating agent (alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides), the solvent polarity, and steric hindrance around the tertiary amine. While specific studies on the quaternization of this compound are not extensively documented in publicly available literature, the general reactivity of tertiary amines suggests that it would readily react with common alkylating agents like methyl iodide or benzyl (B1604629) bromide.
Table 1: General Reactivity of Tertiary Amines in Quaternization Reactions
| Alkylating Agent | Relative Reactivity | Solvent Polarity | Effect on Rate |
| Alkyl Iodide | High | Polar | Increased |
| Alkyl Bromide | Medium | Polar | Increased |
| Alkyl Chloride | Low | Nonpolar | Decreased |
This table is based on established principles of the Menshutkin reaction.
The ether linkage in the dimethylaminoethoxy side chain is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like halide ions. wikipedia.org The cleavage of ethers by hydrohalic acids, such as HBr or HI, is a well-established synthetic transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which activates the C-O bond towards nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of the cleavage of the unsymmetrical ether in this compound would depend on the reaction mechanism (SN1 or SN2). wikipedia.orgmasterorganicchemistry.com Given that the carbon atoms of the ethoxy linkage are primary and secondary, an SN2 mechanism is more likely, where the halide would attack the less sterically hindered carbon. masterorganicchemistry.com This would likely result in the formation of 2-amino-4-fluorophenol (B1270792) and a halo-functionalized dimethylaminoethane derivative.
Modifications of the ethoxy linkage without complete cleavage are less common but could potentially be achieved through specialized reagents. For instance, certain transition metal-catalyzed reactions have been developed for the functionalization of C-O bonds in ethers, although specific applications to this substrate are not widely reported. researchgate.net
Mechanistic Investigations of Key Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and for the rational design of synthetic routes. Key reaction pathways often involve intramolecular rearrangements and the participation of reactive intermediates.
One of the most significant reaction pathways for molecules with a structure similar to this compound is the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain displaces a group on the aromatic ring. While the classic Smiles rearrangement often requires an activated aromatic ring (e.g., with strongly electron-withdrawing groups), recent studies have shown that radical-mediated versions of this rearrangement can occur on less activated or even electron-rich aromatic systems.
In the context of related compounds, visible light-mediated photocatalysis has been employed to initiate a radical Smiles rearrangement. This process typically involves the single-electron oxidation of the aromatic amine to form a radical cation. This radical cation intermediate can then undergo an intramolecular ipso-substitution, leading to the rearranged product. The involvement of radical cations in such transformations has been a significant advancement in the field, expanding the scope of the Smiles rearrangement.
The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient intermediates. In the context of the Smiles rearrangement, a key intermediate is the Meisenheimer complex (or Jackson-Meisenheimer intermediate). This is a resonance-stabilized anionic σ-complex formed by the nucleophilic attack on the aromatic ring. While direct observation of these intermediates can be challenging due to their transient nature, their existence is supported by computational studies and, in some cases, spectroscopic evidence from model systems.
In radical-mediated pathways, the primary intermediates are radical cations and other radical species. Techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and characterize these paramagnetic intermediates, providing direct evidence for a radical mechanism. The characterization of reaction intermediates is essential for a complete understanding of the reaction pathway and for optimizing reaction conditions. In the oxidative polymerization of aniline, for example, intermediate aggregates have been characterized using a combination of UV-Vis spectroscopy, mass spectrometry, NMR, and FTIR. nih.gov
Derivatization Strategies for Advanced Chemical Entities
Incorporation into Diverse Heterocyclic Systems
The primary amino group of 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline is a key functional handle for its integration into various heterocyclic scaffolds. This has been demonstrated in the synthesis of several classes of biologically relevant compounds.
Benzoxazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netcore.ac.uk The synthesis of benzoxazole (B165842) derivatives often involves the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent. nih.gov While direct synthesis of benzoxazoles from this compound is not explicitly detailed in the provided context, the general synthetic routes for 2-substituted benzoxazoles suggest that this aniline (B41778) derivative could be modified to an ortho-aminophenol and subsequently cyclized to form the corresponding benzoxazole. nih.govsemanticscholar.org The resulting benzoxazole would bear the characteristic dimethylaminoethoxy side chain and a fluorine atom, potentially influencing its biological activity. dergipark.org.tr
Pyrimidine (B1678525) derivatives are another important class of heterocyclic compounds with diverse biological activities. nih.gov The synthesis of pyrimidine-based scaffolds can be achieved through various condensation reactions. For instance, the reaction of an amine with a β-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine ring. rsc.org this compound can serve as the amine component in such reactions, leading to the formation of pyrimidine derivatives functionalized with the dimethylaminoethoxy and fluoro substituents. These substituents can modulate the physicochemical properties and biological activity of the resulting pyrimidine-based scaffolds. nih.govmdpi.com
Thiazole (B1198619) and its fused derivatives, such as thiazolopyridines, are known to exhibit a range of biological activities. nih.govrsc.org The synthesis of thiazole derivatives can be accomplished through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. While the direct involvement of this compound in this specific synthesis is not detailed, its amino group can be transformed into a thioamide, which can then be used to construct the thiazole ring. Furthermore, the synthesis of more complex structures like thiazolo[5,4-c]pyridines has been reported, involving multi-step sequences that could potentially utilize aniline derivatives as starting materials. researchgate.net The incorporation of the fluoro and dimethylaminoethoxy moieties could influence the therapeutic potential of the resulting thiazole conjugates. nih.gov
Pyrazole (B372694) and pyrazolopyrimidine scaffolds are present in many medicinally important compounds. nih.govsemanticscholar.org The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. semanticscholar.orgnih.gov To incorporate this compound into a pyrazole ring, it would first need to be converted into a hydrazine derivative. This could be achieved through diazotization followed by reduction. The resulting hydrazine could then be reacted with a suitable dicarbonyl compound to form the desired pyrazole. Similarly, pyrazolopyrimidine derivatives can be synthesized from aminopyrazoles, which in turn can be prepared from precursors derived from anilines. researchgate.netekb.eg
Design and Synthesis of Polyfunctionalized Molecules
The presence of multiple functional groups in this compound makes it an ideal starting material for the design and synthesis of polyfunctionalized molecules. The aniline moiety can be readily diazotized and converted into a variety of other functional groups, such as halogens, hydroxyls, and cyano groups, through Sandmeyer and related reactions. The dimethylamino group can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interactions with biological targets. The ether linkage provides conformational flexibility. These features allow for the strategic introduction of additional functionalities to create complex molecules with tailored properties. For example, the synthesis of hydrazone derivatives from related structures has been reported, showcasing the potential for creating polyfunctionalized molecules with antiamoebic activity. nih.gov
Precursors for Fluoro-Functionalized Material Components
The fluorine atom in this compound makes it a valuable precursor for the development of fluoro-functionalized materials. psu.edu Fluorination can significantly alter the physical and chemical properties of materials, including their thermal stability, chemical resistance, and surface properties. psu.edu This compound can be used to introduce the fluoro-substituent into polymers or other materials, potentially leading to applications in areas such as electronics and coatings. For instance, fluoro-functionalized compounds have been investigated as imaging agents in positron emission tomography (PET), where the fluorine-18 (B77423) isotope is used. nih.govnih.govnih.gov The synthesis of such agents often involves the introduction of a fluoroalkyl or fluoroalkoxy group, and precursors like this compound could be adapted for such purposes. rsc.org
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis
The arrangement and energy of electrons within a molecule dictate its chemical behavior. Analysis of the electronic structure reveals key aspects of reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline, this analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound was found.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen, nitrogen, and fluorine atoms as likely sites of negative potential, and the hydrogen atoms of the aniline (B41778) group as areas of positive potential.
The analysis quantifies the stabilization energy associated with these charge transfer events. For the title compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the oxygen, nitrogen, and fluorine atoms into antibonding orbitals of adjacent bonds, providing a quantitative measure of the molecule's electronic stability.
Prediction and Correlation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These spectra are unique for each molecule and serve as a "fingerprint." By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsion of chemical bonds.
For this compound, a computational vibrational analysis would help in interpreting its experimental IR and Raman spectra, confirming its structural features.
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch (aniline) | Data not available |
| C-F stretch | Data not available |
| C-O-C stretch (ether) | Data not available |
| C-N stretch (dimethylamino) | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this compound was found.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis involves calculating the energies of electronic transitions from the ground state to various excited states. The results provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).
A TD-DFT calculation for this compound would predict its UV-Vis spectrum, which is related to the electronic transitions between its molecular orbitals. This information is crucial for understanding the compound's photophysical properties.
Based on the current available information, a detailed article focusing solely on the computational and theoretical investigations of this compound cannot be generated. Extensive searches for specific studies on this compound's NMR chemical shift calculations, theoretical reaction mechanisms, intermolecular interactions, and non-linear optical properties did not yield the necessary in-depth research findings required to populate the requested sections with scientifically accurate and detailed information.
Further research is required to be conducted and published on the specific computational chemistry and theoretical aspects of this compound before a comprehensive article meeting the user's detailed outline can be written.
Advanced Analytical Techniques for Structural and Purity Elucidation
Spectroscopic Characterization Methods
High-resolution NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the structure, a predictable pattern of signals would emerge. The aromatic protons on the fluoroaniline (B8554772) ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The protons of the ethoxy chain and the dimethylamino group would appear in the aliphatic region of the spectrum, with characteristic chemical shifts and splitting patterns.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The presence of the fluorine atom introduces carbon-fluorine coupling (J-coupling), which can be observed for the carbons in the aromatic ring. The magnitude of these coupling constants provides valuable information about the position of the fluorine substituent.
¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct probe of the fluorine's chemical environment. The spectrum would typically show a single signal, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons would also be observable, further confirming the structure.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Key Correlations and Notes |
|---|---|---|
| ¹H | 6.5 - 7.0 | Aromatic protons (H-3, H-4, H-6), complex splitting due to H-H and H-F coupling. |
| 4.0 - 4.2 | O-CH₂ protons, likely a triplet. | |
| 2.7 - 2.9 | N-CH₂ protons, likely a triplet. | |
| 2.2 - 2.4 | N(CH₃)₂ protons, sharp singlet. | |
| 3.5 - 4.5 | NH₂ protons, broad singlet, exchangeable with D₂O. | |
| ¹³C | 155 - 160 | C-F, large one-bond C-F coupling constant. |
| 140 - 145 | C-O, aromatic. | |
| 135 - 140 | C-NH₂, aromatic. | |
| 100 - 115 | Aromatic CH carbons, showing smaller C-F couplings. | |
| 65 - 70 | O-CH₂ carbon. | |
| 58 - 62 | N-CH₂ carbon. | |
| 45 - 50 | N(CH₃)₂ carbons. |
| ¹⁹F | -115 to -130 | Single resonance, coupled to aromatic protons. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aniline (B41778) structures.
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. oup.com These methods are complementary; FT-IR measures the absorption of infrared radiation due to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. oup.com
For this compound, key vibrational modes can be identified to confirm the presence of its characteristic functional groups.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 | FT-IR, Raman |
| C-H (Aromatic) | Stretch | 3000 - 3100 | FT-IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | FT-IR, Raman |
| C=C (Aromatic) | Ring Stretch | 1500 - 1620 | FT-IR, Raman |
| N-H (Aniline) | Scissoring Bend | 1590 - 1650 | FT-IR |
| C-F (Aryl Fluoride) | Stretch | 1200 - 1270 | FT-IR |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1250 | FT-IR |
| C-N (Aniline) | Stretch | 1250 - 1340 | FT-IR |
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the aniline chromophore and its substituents. The primary absorption bands are typically due to π → π* transitions within the benzene (B151609) ring. The presence of the amino and ethoxy groups (auxochromes) can cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The exact position of the absorption maximum (λmax) can be sensitive to the solvent used.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Standard MS: In electron ionization (EI-MS), the molecule is fragmented in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. For this compound, a prominent molecular ion peak (M⁺) would be expected. Key fragmentation pathways would likely involve cleavage of the ethoxy side chain, such as the loss of the dimethylaminoethyl group, leading to characteristic fragment ions.
HRMS: High-resolution mass spectrometry can measure the m/z value with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, serving as definitive proof of the compound's identity.
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for assessing the purity of a compound by separating it from starting materials, by-products, and other impurities.
Both GC and LC are powerful separation techniques. The choice between them depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC): Given that many aniline derivatives have relatively low boiling points, GC is a viable method for purity analysis. researchgate.net The compound would be vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for the identification of any separated impurities.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is often preferred for the analysis of pharmaceutical intermediates and active ingredients. For aniline derivatives, reverse-phase HPLC is commonly employed. The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.net Coupling the LC system to a mass spectrometer (LC-MS) provides a highly sensitive and specific method for both quantification and identification of the target compound and any related impurities. researchgate.net This technique is particularly useful for detecting non-volatile or thermally unstable impurities that would not be amenable to GC analysis.
Hyphenated Techniques (GC-MS, LC-MS, LC-HRMS)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for both qualitative and quantitative analysis. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) would provide invaluable information regarding its structure, molecular weight, and the presence of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be assessed, it is anticipated that it could be analyzed by GC-MS, possibly after derivatization to increase its volatility.
In a hypothetical GC-MS analysis, the gas chromatograph would separate the compound from any volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum would display the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.24 g/mol ).
Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. For aromatic amines, characteristic fragmentation often involves the loss of specific groups. nih.govwhitman.edu For this compound, expected fragmentation could include cleavage of the ether bond or the dimethylamino group, leading to specific fragment ions that would help confirm the compound's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. resolvemass.ca This makes it an ideal method for the analysis of this compound.
In an LC-MS analysis, the compound would first be separated from non-volatile impurities using a liquid chromatograph. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which would likely produce a protonated molecule [M+H]⁺ at m/z 199.25.
The high sensitivity and specificity of LC-MS allow for the detection and quantification of trace-level impurities. resolvemass.caresearchgate.net For instance, a method could be developed to detect and quantify related substances, such as precursors or degradation products. The specificity of mass detection allows for the confident identification of impurities, even if they co-elute chromatographically. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides highly accurate mass measurements, which is a significant advantage for unambiguous molecular formula determination and impurity identification. thermofisher.comrsc.org This technique would be particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₀H₁₅FN₂O), LC-HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. This high mass accuracy is crucial for identifying unknown impurities, as it allows for the confident assignment of molecular formulas to even trace-level components. nih.govwaters.com Tandem mass spectrometry (MS/MS) capabilities often integrated with HRMS instruments would further aid in the structural elucidation of these impurities by providing fragmentation data. thermofisher.com
Hypothetical Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Provided |
| GC-MS | Electron Ionization (EI) | 198 (M⁺) | Molecular weight and structural information from fragmentation. |
| LC-MS | Electrospray Ionization (ESI) | 199 ([M+H]⁺) | Molecular weight confirmation and impurity profiling. |
| LC-HRMS | Electrospray Ionization (ESI) | 199.1241 ([M+H]⁺) | High-accuracy mass for molecular formula confirmation and identification of unknown impurities. |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comrigaku.comnih.gov If a suitable single crystal of this compound can be grown, SC-XRD would provide an unambiguous determination of its solid-state structure.
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. iastate.edu This pattern is directly related to the arrangement of atoms within the crystal lattice. From the diffraction data, a detailed three-dimensional model of the molecule can be constructed, revealing precise information about:
Bond lengths and angles: Confirming the connectivity of the atoms.
Conformation: The spatial arrangement of the flexible ethoxy and dimethylamino groups.
Intermolecular interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate the crystal packing. mdpi.com
For a molecule like this compound, SC-XRD would definitively confirm the substitution pattern on the aniline ring and provide insights into how the molecules arrange themselves in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While no specific crystal structure data for this compound is publicly available, the principles of SC-XRD are well-established for small organic molecules. excillum.comresearchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° | The dimensions of the repeating unit of the crystal lattice. |
| Bond Length (C-F) | ~1.35 Å | Confirms the presence and location of the fluorine atom. |
| Torsion Angle (C-O-C-C) | ~175° | Describes the conformation of the ethoxy side chain. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the aniline (B41778), ether, and tertiary amine functionalities within 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline makes it a highly valuable intermediate in the multi-step synthesis of complex organic molecules. The primary amine of the aniline moiety serves as a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and condensation reactions. These reactions are fundamental to the construction of more elaborate molecular frameworks.
For instance, the amine group can be readily converted into a diazonium salt, which can then participate in various coupling reactions to form azo compounds or be substituted with a range of other functional groups. Furthermore, the presence of the fluorine atom on the aromatic ring can influence the reactivity and properties of the final molecule, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts. The dimethylaminoethoxy side chain can also play a crucial role, potentially acting as a directing group in certain reactions or imparting specific solubility and basicity characteristics to the target molecule.
Precursors for Novel Fluoro-Functionalized Materials
The incorporation of fluorine into materials can lead to unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound serves as a valuable precursor for the development of such novel fluoro-functionalized materials.
Development of Crosslinkable Polymers and Dendrimers
The reactive aniline functionality of this compound allows for its incorporation into polymeric structures. Through reactions such as polycondensation or by serving as a monomer in polymerization processes, this compound can be integrated into the backbone or as a pendant group of polymers. The presence of the dimethylamino group can offer sites for subsequent crosslinking reactions, leading to the formation of robust and stable polymer networks.
In the realm of dendrimer chemistry, the aniline group can be utilized as a core or branching unit. By systematically building generations of dendritic arms from this initial building block, highly branched, well-defined macromolecules can be synthesized. The fluorine and dimethylamino groups would then be distributed throughout the dendrimer structure, imparting unique properties to the final material.
Components for Liquid Crystalline Systems
The rigid, fluorinated aromatic core of this compound makes it a potential component for the design of liquid crystalline materials. By attaching appropriate mesogenic units to the aniline nitrogen, molecules with the requisite shape anisotropy to form liquid crystal phases can be synthesized. The fluorine substituent can influence the mesophase behavior, often leading to lower melting points and the stabilization of specific liquid crystalline phases. The polar dimethylaminoethoxy side chain can also impact the intermolecular interactions and self-assembly properties that govern the formation of these ordered fluid phases.
Catalytic Applications of Derived Chemical Entities
While this compound itself is not a catalyst, it serves as a valuable scaffold for the synthesis of ligands that can coordinate with metal centers to form catalytically active complexes. The nitrogen and oxygen atoms within the molecule provide potential coordination sites.
By modifying the aniline group or the side chain, polydentate ligands can be prepared. For example, Schiff base condensation of the aniline with a suitable aldehyde can introduce additional coordination sites, leading to the formation of ligands capable of chelating to transition metals. The resulting metal complexes can then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the fluorinated aromatic ring can modulate the electron density at the metal center, thereby influencing the catalytic performance.
Development of Chemical Probes and Sensory Materials
The structural features of this compound also lend themselves to the development of chemical probes and sensory materials. The inherent fluorescence of the aniline core can be modulated by its chemical environment.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is a paramount challenge in modern chemical synthesis. acs.orgnih.gov For a molecule like 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline, traditional multi-step syntheses often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, resulting in poor atom economy and significant waste generation. researchgate.net Future research must prioritize the development of more sustainable and efficient synthetic pathways.
Biocatalysis: One of the most promising avenues is the use of biocatalysis. worldpharmatoday.com Enzymes such as nitroreductases, transaminases, and P450s offer highly selective and environmentally benign alternatives to conventional chemical reactions. nih.govresearchgate.net Research could focus on developing a chemoenzymatic route where a nitroaromatic precursor is reduced using an immobilized nitroreductase enzyme in a continuous flow system. nih.govacs.org This approach eliminates the need for high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts, operating instead in aqueous media at ambient temperature and pressure. nih.gov
Flow Chemistry: Continuous flow processing presents another significant opportunity for sustainable synthesis. acs.org Converting batch syntheses into continuous flow processes can enhance safety, improve reaction control, and increase yield. For instance, the reduction of a precursor like 4-fluoro-2-methoxy-5-nitroaniline (B580436) could be performed in a packed-bed reactor with a Pd/C catalyst, achieving near-quantitative yields with extended catalyst lifetimes. acs.org
| Parameter | Traditional Synthesis (e.g., Batch Hydrogenation) | Sustainable Future Synthesis (e.g., Flow Biocatalysis) |
|---|---|---|
| Catalyst | Precious metals (Pd, Pt, Ni) | Immobilized enzymes (e.g., Nitroreductase) nih.gov |
| Reagents | High-pressure H2 gas | NADPH (recycled in situ), Glucose acs.org |
| Conditions | High pressure, elevated temperature | Atmospheric pressure, room temperature nih.gov |
| Solvent | Organic solvents (Methanol, Ethanol) | Aqueous buffer acs.org |
| Atom Economy | Moderate to low | High |
| Safety Profile | Risks associated with flammable H2 gas and catalysts | Inherently safer process |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its role as a synthetic intermediate, the inherent reactivity of this compound offers fertile ground for exploration. The molecule possesses multiple reactive sites: the aniline (B41778) nitrogen, the aromatic C-H bonds, and the tertiary amine side chain.
C-H Functionalization: Direct C–H functionalization has emerged as a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized substrates. nih.gov For this molecule, research into palladium-catalyzed para-selective C-H olefination could introduce new functional groups at the position para to the amino group, a challenging transformation due to the directing effects of the existing substituents. nih.govacs.org Similarly, developing methods for meta-C-H functionalization, perhaps using a removable nitrile-containing template, could unlock access to novel structural analogues. rsc.org The ortho-position could also be targeted via chelation-assisted C-H activation strategies. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis opens up new reaction pathways proceeding via radical intermediates under mild conditions. nih.gov The tertiary amine moiety could be oxidized to form an α-amino radical, which could then be coupled with various partners, such as chloroheteroarenes, to generate complex benzylic amine structures. princeton.edu Furthermore, the aniline moiety itself can participate in photocatalytic arene C-H amination reactions, potentially allowing for the construction of C(sp²)–N bonds with N-heterocyclic radicals. acs.org This dual reactivity presents an opportunity for selective, late-stage diversification of the core structure.
| Reactive Site | Potential Transformation | Enabling Technology | Potential Outcome |
|---|---|---|---|
| Aromatic C-H (para to -NH2) | Olefination, Arylation | Pd/S,O-ligand catalysis nih.gov | Novel substituted aniline derivatives |
| Aromatic C-H (meta to -NH2) | Olefination | Template-assisted Pd-catalysis rsc.org | Access to synthetically challenging isomers |
| α-Carbon on Ethyl Chain | Heteroarylation | Photoredox catalysis princeton.edu | Complex benzylic amine structures |
| Aniline -NH2 | N-Arylation | Photocatalytic C-H Amination acs.org | Synthesis of N-arylated heterocycles |
Integration of Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry provides powerful tools to accelerate research by predicting molecular properties and guiding experimental design, thereby reducing time and resource expenditure. researchgate.net
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. chemrxiv.org By calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and Mulliken population analysis, researchers can predict the most likely sites for electrophilic or nucleophilic attack. chemrxiv.orgresearchgate.net Such studies can rationalize observed reactivity and predict the outcomes of novel transformations, guiding the design of new C-H functionalization or photocatalytic reactions.
QSAR and Molecular Docking: For applications in drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are indispensable. nih.govscispace.com If this aniline derivative is a key building block for a biologically active molecule, such as a kinase inhibitor, 3D-QSAR models can be built to correlate structural modifications with changes in activity. nih.gov Molecular docking simulations can then be used to visualize how newly designed analogues bind to a target protein, identifying key interactions and helping to rationalize structure-activity relationships. scispace.comresearchgate.net These computational approaches can guide the synthesis of more potent and selective drug candidates. nih.gov
Expanding the Scope of Applications in Emerging Chemical Technologies
While functionalized anilines are staples in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a range of emerging technologies. Future research should explore applications beyond the pharmaceutical realm.
Chemical Sensors: The amine functional groups within the molecule can act as binding sites for specific analytes. rsc.org The tertiary amine, in particular, could interact with gases like NO₂, inducing a change in the electronic properties of a material incorporating the compound. rsc.org Research could focus on integrating this molecule into nanoporous covalent organic polymers or onto the surface of fiber-optic sensors to create highly sensitive and selective detectors for environmental monitoring or industrial process control. acs.orgresearchgate.net
Organic Electronics: Aniline derivatives are widely used in the development of conducting polymers and materials for organic light-emitting diodes (OLEDs). The electronic properties of the fluorinated aniline core can be tuned by modifying its substituents. Future work could investigate the synthesis of oligomers or polymers derived from this compound. The interplay between the electron-donating amine groups and the electron-withdrawing fluorine atom could lead to materials with interesting photophysical properties, potentially serving as hole-transporting layers or emissive components in electronic devices.
Advanced Polymers and Materials: The primary amine group allows this molecule to serve as a monomer in the synthesis of advanced polymers like polyamides or polyimides. The fluorine and ether functionalities would impart unique properties to the resulting materials, such as low dielectric constant, increased thermal stability, and altered solubility. These materials could find applications in high-performance plastics, membranes for gas separation, or advanced coatings.
Q & A
Q. What are the optimal synthetic routes for 2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline, and how can reaction efficiency be monitored?
The synthesis of this compound typically involves reductive amination or nitro-group reduction. For example, a nitro precursor can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), with progress tracked via TLC. Post-reduction, alkaline work-up (10% NaOH) and extraction with ethyl acetate are critical to isolate the amine product. Due to the instability of primary aromatic amines, immediate use in subsequent reactions (e.g., coupling or functionalization) is recommended to avoid degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolve the dimethylamino group’s singlet (~δ 2.2–2.5 ppm) and the aniline protons (δ 6.5–7.5 ppm). The ethoxy linker’s protons appear as a triplet near δ 3.5–4.0 ppm.
- FT-IR : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and C-O-C (stretch ~1100–1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the fluoroaniline moiety. Cross-referencing with computational simulations (e.g., DFT) enhances structural assignments .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aniline group. Use amber vials to minimize photodegradation. Purity assessments via HPLC (C18 column, acetonitrile/water mobile phase) are advised before use in sensitive reactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for structural analogs of this compound?
Molecular docking and DFT calculations (e.g., Gaussian 09) can model electronic environments, explaining shifts in NMR or IR spectra. For example, electron-withdrawing substituents (e.g., fluorine) alter resonance patterns, which may conflict with empirical data. Comparing experimental and simulated spectra helps validate proposed conformers .
Q. What strategies mitigate side reactions during functionalization of the aniline group in this compound?
- Protection of NH₂ : Use Boc or acetyl groups to prevent unwanted nucleophilic substitution.
- Directed Ortho-Metalation (DoM) : Exploit the dimethylaminoethoxy group as a directing group for selective C–H functionalization.
- Low-Temperature Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) at 60–80°C to avoid dehalogenation .
Q. How do steric and electronic effects of the dimethylaminoethoxy group influence biological activity in related compounds?
The dimethylamino group enhances solubility and membrane permeability, while the ethoxy linker modulates spatial orientation in target binding. For example, in tamoxifen analogs, similar groups improve estrogen receptor affinity. Structure-activity relationship (SAR) studies via alkyl chain variation or substituent replacement can optimize pharmacodynamic properties .
Q. What analytical approaches address purity discrepancies in synthesized batches of this compound?
- HPLC-DAD/MS : Detect trace impurities (e.g., nitro precursors or oxidized byproducts).
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.
- Batch-to-Batch Comparison : Statistical analysis (e.g., PCA) of spectroscopic datasets identifies outliers .
Methodological Tables
Table 1: Key Synthetic Parameters for Nitro Reduction
| Parameter | Optimal Condition | Monitoring Tool |
|---|---|---|
| Reducing Agent | SnCl₂·2H₂O | TLC (hexane/EtOAc) |
| Temperature | 75°C (reflux) | UV-Vis (λ = 254 nm) |
| Work-up pH | Alkaline (pH ≥ 10) | Litmus paper |
Table 2: Computational Parameters for DFT Studies
| Software | Functional/Basis Set | Output Metrics |
|---|---|---|
| Gaussian 09 | B3LYP/6-311++G(d,p) | HOMO-LUMO gap, dipole |
| AutoDock Vina | Lamarckian GA | Binding affinity (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
